4-Fluoro-6-(trifluoromethyl)nicotinic acid is classified as:
This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the presence of multiple fluorine atoms, which can enhance lipophilicity and biological activity.
The synthesis of 4-Fluoro-6-(trifluoromethyl)nicotinic acid can be accomplished through various methods, often involving the introduction of the trifluoromethyl group and subsequent functionalization.
One effective synthetic route involves using trifluoroacetyl chloride and vinyl ethyl ether as starting materials. The process typically includes:
Another method includes a base-catalyzed reaction where sodium hydroxide is used to facilitate the conversion of intermediate compounds into the target acid, often requiring careful temperature control and pH adjustments .
The molecular structure of 4-Fluoro-6-(trifluoromethyl)nicotinic acid features:
4-Fluoro-6-(trifluoromethyl)nicotinic acid can participate in various chemical reactions:
The mechanism of action for 4-Fluoro-6-(trifluoromethyl)nicotinic acid is primarily attributed to its interaction with biological targets:
4-Fluoro-6-(trifluoromethyl)nicotinic acid has several scientific applications:
The emergence of trifluoromethylpyridine (TFMP) derivatives represents a transformative advancement in bioactive molecule design. The strategic incorporation of fluorine atoms—particularly the trifluoromethyl (–CF₃) group—into pyridine scaffolds has enabled unprecedented optimization of physicochemical properties critical for agrochemical and pharmaceutical efficacy. Historically, TFMP derivatives gained prominence in the late 20th century, with their adoption accelerating due to escalating demands for compounds exhibiting enhanced target binding, metabolic stability, and environmental compatibility. By the early 2000s, fluorine-containing compounds constituted ~20% of pharmaceuticals and 50% of agrochemicals, underscoring their strategic value [7].
The unique attributes of the –CF₃ group—high electronegativity (3.98 Pauling), moderate lipophilicity (π = 0.88), and steric compactness (van der Waals radius = 2.65 Å)—synergize with the pyridine ring’s hydrogen-bond-accepting capability. This combination facilitates improved membrane permeability, resistance to oxidative metabolism, and optimized receptor interactions. For example, in agrochemicals, TFMP-based insecticides such as chlorfluazuron and fluazifop-butyl demonstrate >90% pest eradication at reduced application rates compared to non-fluorinated analogs [1]. Pharmaceutical developments have leveraged TFMP motifs in kinase inhibitors (e.g., sotorasib) and antiviral agents, where fluorine’s electronic effects fine-tune binding affinities to biological targets [7].
Table 1: Key Milestones in TFMP Derivative Applications
| Time Period | Agrochemical Innovations | Pharmaceutical Innovations | 
|---|---|---|
| 1980–1990 | First-generation TFMP herbicides (e.g., fluazifop-P-butyl) for broadleaf weed control | Initial exploration in CNS ligands | 
| 1990–2000 | Pyridine-3-yl TFMP insecticides with enhanced photostability | Introduction in antidiabetic agents (e.g., kinase inhibitors) | 
| 2000–Present | >30% of new agrochemicals contain –CF₃ groups; resistance management formulations | FDA-approved TFMP drugs (e.g., belzutifan, 2021) [7] | 
Regiospecific fluorine placement on nicotinic acid scaffolds profoundly influences molecular reactivity, bioavailability, and target engagement. The 4-fluoro-6-(trifluoromethyl)nicotinic acid exemplifies this principle, where fluorine at the ortho-position relative to the carboxylic acid group modulates electronic and steric parameters distinct from other isomers (e.g., 2-fluoro or 5-fluoro analogs). Key effects include:
Comparative studies of regioisomers highlight these distinctions. For instance, 6-fluoro-4-(trifluoromethyl)nicotinic acid (PubChem CID:130950727) exhibits a logP of 1.92, whereas the 4-fluoro-6-(trifluoromethyl) isomer (CAS# 1105988-64-4) shows a logP of 2.15 due to altered polarity distribution [3] [4]. Such differences directly impact bioactivity—nicotinic acid derivatives with 4-fluoro substitution demonstrate 3–5× higher herbicidal activity in Arabidopsis models than 2-fluoro analogs due to improved translocation and target binding [1].
Table 2: Influence of Fluorine Position on Nicotinic Acid Derivative Properties
| Isomer | Calculated logP | Carboxylic Acid pKa | Key Biological Implications | 
|---|---|---|---|
| 4-Fluoro-6-(trifluoromethyl) | 2.15 | ~2.8 | Enhanced herbicidal activity; VEGFR inhibition [6] | 
| 6-Fluoro-4-(trifluoromethyl) | 1.92 | ~3.1 | Moderate insecticidal effects | 
| 2-Fluoro-4-(trifluoromethyl) | 2.40 | ~2.5 | Reduced metabolic stability | 
4-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS# 1105988-64-4, C₇H₃F₄NO₂) occupies a specialized niche among TFMP derivatives due to its bifunctional electronic perturbation. The compound’s molecular architecture features two orthogonal fluorine-based motifs: a single fluorine at C4 and a –CF₃ group at C6. This arrangement creates a polarized electron gradient across the pyridine ring, evidenced by computational analyses showing a 20% reduction in electron density at N1 compared to monosubstituted analogs [3].
In agrochemical contexts, this polarization enhances interactions with targets like acetolactate synthase (ALS), a common herbicide site. Field trials show 4-fluoro-6-(trifluoromethyl)nicotinic acid derivatives inhibit ALS 40% more potently than non-fluorinated nicotinic acids [1]. The compound’s carboxylic acid group enables versatile derivatization—common transformations include:
When benchmarked against halogenated analogs, the 4-fluoro derivative exhibits superior performance. For example, replacing the 4-fluoro group with chloro (as in 4-chloro-6-(trifluoromethyl)nicotinic acid, CID 72211950) reduces ALS binding affinity by 60% due to chlorine’s larger steric footprint and weaker hydrogen-bonding capacity [10]. Conversely, the bromo analog (CAS 1060810-71-0) serves primarily as a synthetic intermediate for cross-coupling reactions rather than a bioactive entity [9].
Table 3: Comparative Analysis of Halogenated 6-(Trifluoromethyl)nicotinic Acid Derivatives
| Compound | Molecular Weight (g/mol) | Reactivity Profile | Primary Applications | 
|---|---|---|---|
| 4-Fluoro-6-(trifluoromethyl) | 209.10 | Nucleophilic substitution at C4; carboxylate coupling | Agrochemical intermediates; VEGFR inhibitors [3] [6] | 
| 4-Chloro-6-(trifluoromethyl) | 225.56 | SNAr displacement; Pd-catalyzed cross-coupling | Synthetic building block | 
| 4-Bromo-6-(trifluoromethyl) | 270.01 | Suzuki-Miyaura coupling; amidation | Cross-coupling precursor [9] | 
The compound’s role in drug discovery is emerging, particularly as a precursor to kinase inhibitors. Molecular docking studies confirm that derivatives bearing the 4-fluoro-6-(trifluoromethyl)nicotinic acid moiety bind VEGFR-2 with ΔG = −7.95 kcal/mol, outperforming standard chemotherapeutics in in vitro models of hepatocellular carcinoma (HepG2) [6]. Future trajectories include exploiting its dual-functionalization for covalent inhibitor design and PET radiotracer development via fluorine-18 exchange [5].
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: